

Application Note: Solid-Phase Extraction of Valsartan and Valsartan-d8 from Human Plasma

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Compound of Interest

Compound Name: Valsartan-d8

Cat. No.: B1435617

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This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the angiotensin II receptor antagonist, Valsartan, and its deuterated internal standard, **Valsartan-d8**, in human plasma. This method is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies, providing clean extracts and high recovery rates suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described protocol employs a reversed-phase SPE mechanism, which is effective for the extraction of moderately nonpolar compounds like Valsartan from a complex biological matrix such as plasma. The use of a deuterated internal standard, **Valsartan-d8**, is critical for accurate quantification as it compensates for potential variability during the sample preparation and analytical process.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described solid-phase extraction method, compiled from various validation studies.

Parameter	Valsartan	Valsartan-d8	Reference
Recovery	94.6% - 108.8%	86.7% (for Valsartan-d9)	[1][2]
Linearity Range	30 - 2,000 ng/mL	N/A	[3]
Intra-day Precision (%RSD)	< 15%	N/A	[4]
Inter-day Precision (%RSD)	< 15%	N/A	[4]
Limit of Quantification (LOQ)	66.67 ng/mL	N/A	[4]

Experimental Protocol

This section provides a detailed, step-by-step solid-phase extraction protocol for Valsartan and **Valsartan-d8** from human plasma.

Materials and Reagents:

- SPE Cartridges: C8 or equivalent reversed-phase cartridges[5]
- Valsartan and **Valsartan-d8** standards
- Human Plasma (K3EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water
- Formic Acid (or Trifluoroacetic Acid)
- Phosphate Buffer (pH 2-3)[1][5]
- Diethyl Ether (optional elution solvent)[5]

- Nitrogen Gas for evaporation
- Vortex Mixer
- Centrifuge
- SPE Vacuum Manifold

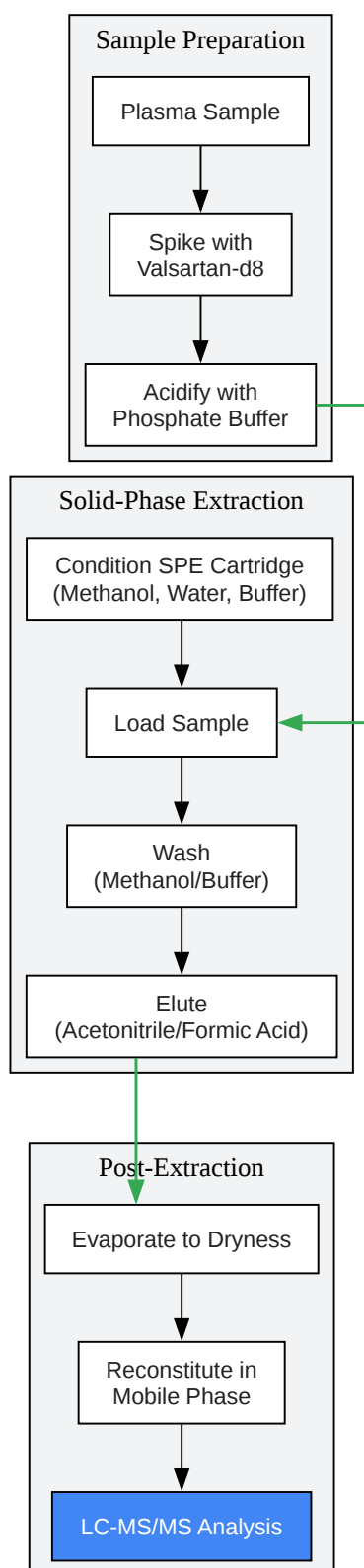
Procedure:

- Sample Pre-treatment:
 - Thaw frozen human plasma samples to room temperature.
 - Vortex the plasma samples to ensure homogeneity.
 - Spike the plasma samples with the working solution of **Valsartan-d8** internal standard.
 - Acidify the plasma samples by adding an equal volume of phosphate buffer (pH 2-3) to facilitate the binding of Valsartan to the SPE sorbent.[\[5\]](#)
- SPE Cartridge Conditioning:
 - Place the C8 SPE cartridges on a vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
 - Equilibrate the cartridges by passing 1 mL of phosphate buffer (pH 2-3). Ensure the sorbent bed does not dry out before loading the sample.
- Sample Loading:
 - Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of a methanol-phosphate buffer solution (e.g., 40:60 v/v) to remove interfering substances.[\[5\]](#)

- Apply a vacuum to dry the cartridge for approximately 5-10 minutes.[\[5\]](#)
- Elution:
 - Elute Valsartan and **Valsartan-d8** from the cartridge by passing 1 mL of an appropriate elution solvent. A common elution solvent is a mixture of acetonitrile and water with 0.1% formic acid (e.g., 85:15 v/v).[\[3\]](#) Alternatively, diethyl ether can be used.[\[5\]](#)
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
 - Vortex the reconstituted sample to ensure complete dissolution.
 - Transfer the sample to an autosampler vial for analysis.

Visual Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for Valsartan and **Valsartan-d8**.



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Caption: Workflow of the Solid-Phase Extraction Protocol.

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